(4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine
Description
(4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine is a pyridine-derived hydrazine compound characterized by a methyl group at the 4-position and a trifluoromethyl (CF₃) group at the 5-position on the pyridine ring, with a hydrazine (-NH-NH₂) moiety at the 2-position. Its molecular formula is C₇H₇F₃N₄, yielding a molar mass of 196.15 g/mol. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which can influence reactivity, solubility, and metabolic stability. Such properties make it a candidate for pharmaceutical and agrochemical applications, where hydrazine derivatives are often utilized as intermediates or bioactive agents .
Properties
IUPAC Name |
[4-methyl-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-4-2-6(13-11)12-3-5(4)7(8,9)10/h2-3H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJHQHVHKMCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)(F)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-19-1 | |
| Record name | 2-hydrazinyl-4-methyl-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves the reaction of 4-methyl-5-trifluoromethyl-pyridine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more advanced techniques such as high-pressure reactions or the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Pyrazole Formation
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Reagents/Conditions : Reacts with α,β-unsaturated ketones (e.g., 4,4,4-trifluoro-3-methyl-1-(thien-2-yl)butan-1,3-dione) in ethanol under reflux (6 h) .
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Mechanism : The hydrazine group attacks the β-carbon of the enone system, followed by cyclization and dehydration (Scheme 1).
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Yield : Up to 89% for 5(3)-trifluoromethyl-4-methyl-3(5)-(thien-2-yl)-1H-pyrazole .
Table 1: Pyrazole Synthesis via Cyclocondensation
| Precursor | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| α,β-Unsaturated ketone | Ethanol | Reflux | 6 h | 5(3)-Trifluoromethyl-pyrazole derivative | 89% |
| Epoxide intermediates | DMF | 50°C | 2 h | 3,5-Diaryl-1H-pyrazoles | 66–88% |
Nucleophilic Substitution at the Pyridine Ring
The pyridine ring undergoes electrophilic substitution, preferentially at the 4-position due to π-electron deficiency enhanced by the trifluoromethyl group .
Halogenation
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Reagents : Bromine in acetic acid.
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Product : 4-Bromo derivatives, confirmed via -NMR (δ 7.8–8.2 ppm for aromatic protons).
Nitration
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Conditions : HNO/HSO at 0°C.
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Regioselectivity : Nitration occurs at the 3-position of the pyridine ring .
Trifluoromethyl Group Participation in Cross-Coupling
The CF group facilitates copper-mediated trifluoromethylation reactions:
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Application : Synthesizes 4-(trifluoromethyl)pyrazoles at room temperature with 75–92% yield.
Oxidation and Redox Behavior
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Oxidation : Hydrazine oxidizes to diazene under visible light photoredox catalysis (VLPC), enabling Michael addition to α,β-unsaturated esters .
Mechanistic Insight :
Scientific Research Applications
Agrochemical Applications
1. Crop Protection:
The trifluoromethyl group in pyridine derivatives has been linked to increased efficacy in agrochemicals. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is utilized as a key intermediate in the synthesis of several crop protection products, including herbicides and fungicides. These compounds have demonstrated superior performance in pest control compared to traditional agents due to their unique chemical properties that enhance bioavailability and reduce toxicity to non-target organisms .
2. Specific Examples:
- Fluazinam: A fungicide that incorporates the trifluoromethylpyridine moiety, showing enhanced activity against various fungi by interfering with respiration processes .
- Fluazifop-butyl: The first TFMP derivative introduced into the market, which has since led to the development of over 20 new agrochemical products .
Pharmaceutical Applications
1. Drug Development:
Trifluoromethylpyridine derivatives are increasingly being explored for their potential as pharmaceutical agents. Their unique structure allows them to interact favorably with biological targets, leading to the development of novel therapeutic agents.
2. Clinical Trials:
Several compounds containing the trifluoromethylpyridine substructure are currently undergoing clinical trials for various therapeutic applications. These include treatments for cancer and infectious diseases, where the unique properties of these compounds enhance their efficacy and selectivity .
Research indicates that (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine exhibits significant biological activities:
1. Antimicrobial Activity:
Studies have shown that derivatives of trifluoromethylpyridine possess potent antimicrobial properties against a range of pathogens. This makes them promising candidates for developing new antibiotics or antifungal agents .
2. Antitumor Activity:
Compounds derived from trifluoromethylpyridine have been evaluated for their antitumor efficacy against various cancer cell lines. The presence of the pyridine ring contributes to their ability to inhibit tumor growth effectively .
Case Studies
Mechanism of Action
The mechanism of action of (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This compound may also interact with enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Compounds:
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) Molecular Formula: C₁₅H₁₄N₄OS Substituents: Phenyl, ethyl, triazole, and sulfanyl groups. The phenyl group may enhance π-π stacking interactions in biological systems .
(2-Trifluoromethyl-pyrimidin-5-yl)-hydrazine Molecular Formula: C₅H₅F₃N₄ Substituents: CF₃ at pyrimidin-2-yl, hydrazine at position 4. Properties: Pyrimidine core vs. pyridine in the target compound.
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine Molecular Formula: C₈H₈ClF₃N₄ Substituents: Chlorine at position 3, methylhydrazine at position 2. Properties: Chlorine introduces steric hindrance and electron-withdrawing effects, while methylhydrazine may reduce nucleophilicity compared to the unsubstituted hydrazine in the target compound .
Physicochemical Properties
Notes:
- The trifluoromethyl group in the target compound enhances solubility in lipophilic environments, advantageous for membrane permeability in drug design.
- Pyridine vs.
Biological Activity
The compound (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine is a hydrazine derivative that has garnered interest due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with hydrazine under controlled conditions. The presence of the trifluoromethyl group significantly influences the reactivity and biological properties of the resulting hydrazine derivative.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, studies have shown that trifluoromethyl-substituted compounds can effectively inhibit the proliferation of various cancer cell lines. A comparative analysis of IC50 values for related compounds demonstrated that those with trifluoromethyl substitutions often have lower IC50 values, indicating higher potency against cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HL60 | 20.2 ± 1.7 |
| 3b | HL60 | 16.4 ± 1.8 |
| 3c | HL60 | 27.2 ± 1.3 |
The above table illustrates that compound 3b, which contains a fluorine atom in the para position, exhibits superior activity compared to its analogues .
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of specific substituents on the pyridine ring significantly affects the biological activity of hydrazine derivatives. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against various cancer cell lines due to increased lipophilicity and improved interaction with cellular targets .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Topoisomerases : Similar compounds have been shown to interfere with DNA replication processes by inhibiting topoisomerases, leading to apoptosis in cancer cells .
- Alkylation of DNA : Some hydrazine derivatives can alkylate DNA, causing damage that triggers cell death pathways .
- Modulation of Signaling Pathways : There is evidence suggesting that these compounds may modulate key signaling pathways involved in cell survival and proliferation .
Case Studies
Several studies have investigated the efficacy of similar hydrazine derivatives in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that a related hydrazine derivative significantly inhibited the growth of MDA-MB-231 breast cancer cells, with an IC50 value indicating potent antiproliferative effects .
- In Vivo Models : In vivo studies using xenograft models showed that certain hydrazine derivatives could reduce tumor size significantly compared to control groups, suggesting their potential for therapeutic applications .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, reacting 5-trifluoromethyl-4-methylpyridine-2-amine with hydrazine hydrate under reflux in ethanol with catalytic HCl (or acetic acid) promotes hydrazine group incorporation . Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of amine to hydrazine) and reaction time (8–12 hours). Side reactions, such as over-alkylation, are minimized by maintaining temperatures below 80°C .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR shows distinct signals for the pyridine ring protons (δ 7.8–8.5 ppm) and hydrazine NH (δ 3.5–4.5 ppm). -NMR confirms the trifluoromethyl group (δ -62 to -65 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals planarity between the pyridine and hydrazine groups, with dihedral angles <10° (e.g., 6.4° in related compounds) . Example
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell (Å) | , , |
| Flack parameter | 0.05(8) |
Q. What are common side reactions during synthesis, and how can they be minimized?
- Methodological Answer : Oxidation of the hydrazine group to diazenes or nitriles may occur under aerobic conditions. Use inert atmospheres (N/Ar) and antioxidants like ascorbic acid. Byproducts like 4-methyl-5-trifluoromethylpyridine (from hydrazine loss) are identified via LC-MS and mitigated by strict pH control (pH 5–6) .
Advanced Questions
Q. How does the trifluoromethyl group influence the hydrazine moiety’s reactivity in cyclocondensation reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent pyridine carbon, facilitating nucleophilic attack by ketones or aldehydes. For example, condensation with acetylacetone in ethanol/AcOH yields pyrazole derivatives. Computational studies (DFT) show a 15–20% increase in reaction rate compared to non-fluorinated analogs .
Q. How to resolve contradictions in product distribution when using different hydrazine derivatives?
- Methodological Answer : Substituent effects on hydrazines (e.g., methyl vs. methoxy) alter reaction pathways. For instance, 4-methylphenylhydrazine forms indoles selectively, while phenylhydrazine yields mixed pyrazole/indole products . Use kinetic studies (time-resolved NMR) and trapping experiments (e.g., DO quenching) to identify intermediates. LC-MS/MS monitors transient species .
Q. What computational methods predict regioselectivity in heterocycle formation?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For example, the Gibbs energy difference () between 5- and 6-membered ring intermediates determines whether pyrazoles (lower ) or triazines form. Basis sets like 6-31G(d,p) and solvation models (IEFPCM) improve accuracy .
Q. How to design experiments probing hydrazine-mediated heterocyclization mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
